
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two tert-butyl groups attached to the butanedioic acid backbone, making it a diethyl ester derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active butanedioic acid, which can then participate in various biochemical reactions. The tert-butyl groups may influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: Similar ester derivative with methyl groups instead of tert-butyl groups.
Butanedioic acid, diethyl ester: Lacks the tert-butyl groups, making it less sterically hindered.
Butanedioic acid, 2,3-dimethyl-, diethyl ester: Contains methyl groups at the 2,3-positions instead of tert-butyl groups.
Uniqueness
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is unique due to the presence of bulky tert-butyl groups, which can significantly influence its chemical properties and reactivity. These groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Propiedades
Número CAS |
344316-90-1 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
diethyl 2,3-ditert-butylbutanedioate |
InChI |
InChI=1S/C16H30O4/c1-9-19-13(17)11(15(3,4)5)12(16(6,7)8)14(18)20-10-2/h11-12H,9-10H2,1-8H3 |
Clave InChI |
ZUCVTIPWILNAMK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C(=O)OCC)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


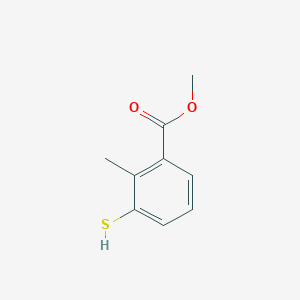
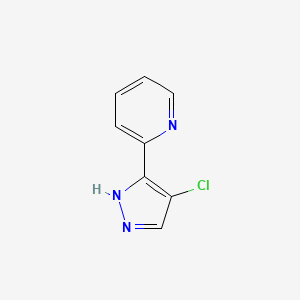
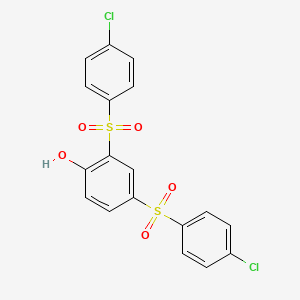
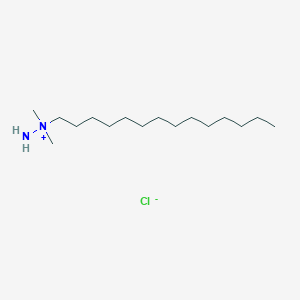
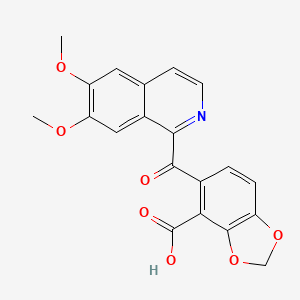

![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
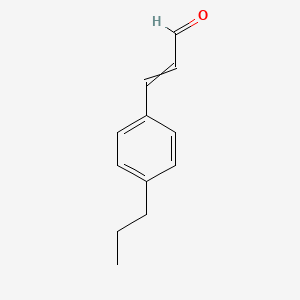
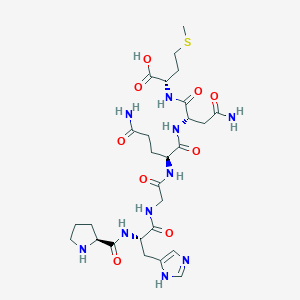
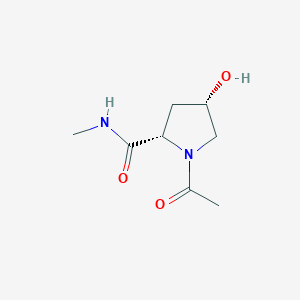
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
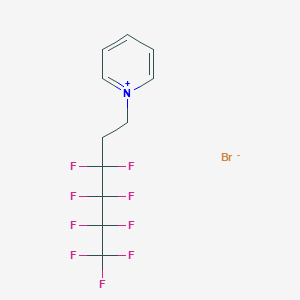
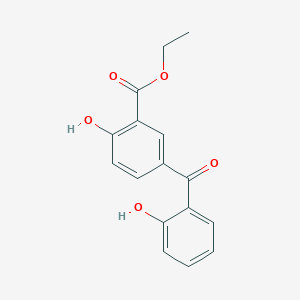
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
